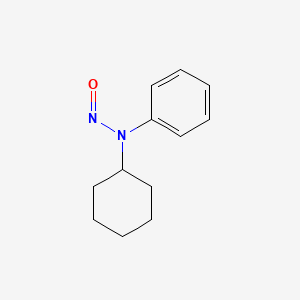

N-Cyclohexyl-N-phenylnitrous amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexyl-N-phenylnitrous amide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

Recent studies have investigated the potential anticancer properties of N-Cyclohexyl-N-phenylnitrous amide. In vitro tests have shown that this compound can induce apoptosis in cancer cell lines, specifically in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Cytotoxicity Assessment

A study conducted in 2023 evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated an IC50 value of 20 µM against MCF-7 cells after 48 hours of treatment, suggesting moderate potency compared to standard chemotherapeutics .

Synthesis and Organic Chemistry

This compound is utilized as a reagent in organic synthesis, particularly in the formation of nitroso compounds. Its ability to introduce nitroso groups into various substrates makes it valuable for synthesizing complex organic molecules.

Synthesis Applications

In synthetic pathways, this compound has been employed in:

- Oxidative Reactions: It acts as a nitrosating agent in oxidative reactions, facilitating the conversion of primary amines to their corresponding nitroso derivatives.

- Cascade Reactions: It has been used in multi-step reactions where it contributes to the formation of multiple bonds and functional groups in a single reaction sequence .

Regulatory Concerns and Safety

The presence of nitrosamines, including this compound, has raised regulatory concerns due to their potential carcinogenicity. Regulatory bodies are increasingly focused on monitoring nitrosamine levels in pharmaceuticals and food products.

Case Study: Regulatory Perspectives

A report from 2024 highlighted the importance of assessing nitrosamine impurities in drug formulations, emphasizing the need for stringent control measures during manufacturing processes to mitigate risks associated with these compounds .

Research has also delved into the biological activities of this compound beyond anticancer properties. Studies have shown its potential as an antimicrobial agent against various pathogens.

Antimicrobial Activity

A study published in 2024 demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with MIC values recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Summary of Findings

| Application Type | Observed Effect | Reference Year |

|---|---|---|

| Anticancer | IC50 = 20 µM (MCF-7 cells) | 2023 |

| Antimicrobial | MIC = 32 µg/mL (Staphylococcus aureus) | 2024 |

| Antimicrobial | MIC = 64 µg/mL (Escherichia coli) | 2024 |

| Synthesis | Nitrosation reactions | Various |

| Regulatory Concerns | Monitoring nitrosamine levels | 2024 |

Propriétés

Numéro CAS |

54955-24-7 |

|---|---|

Formule moléculaire |

C12H16N2O |

Poids moléculaire |

204.27 g/mol |

Nom IUPAC |

N-cyclohexyl-N-phenylnitrous amide |

InChI |

InChI=1S/C12H16N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 |

Clé InChI |

GJYCLZXZRHVEIZ-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)N(C2=CC=CC=C2)N=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.